molecular formula C21H17ClN2O4S B11626623 Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate

Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate

Cat. No.: B11626623
M. Wt: 428.9 g/mol
InChI Key: GADXTULPOWVFIN-UHFFFAOYSA-N
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Description

Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate is a complex organic compound with a molecular formula of C18H16ClN3O4. This compound is known for its unique structure, which includes a chlorobenzoyl group, a thienyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-amino-2-thienylacetic acid to form an intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-chlorobenzoyl)amino]benzoate
  • Methyl 4-[(4-methoxybenzoyl)amino]benzoate
  • Methyl 4-[(4-methylbenzoyl)amino]benzoate

Uniqueness

Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H17ClN2O4S

Molecular Weight

428.9 g/mol

IUPAC Name

methyl 4-[[1-[(4-chlorobenzoyl)amino]-2-oxo-2-thiophen-2-ylethyl]amino]benzoate

InChI

InChI=1S/C21H17ClN2O4S/c1-28-21(27)14-6-10-16(11-7-14)23-19(18(25)17-3-2-12-29-17)24-20(26)13-4-8-15(22)9-5-13/h2-12,19,23H,1H3,(H,24,26)

InChI Key

GADXTULPOWVFIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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